molecular formula C7H9BrCl2N2 B12279122 4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride CAS No. 2387599-50-8

4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

Cat. No.: B12279122
CAS No.: 2387599-50-8
M. Wt: 271.97 g/mol
InChI Key: AYRAYUNOPSUSDS-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride typically involves the bromination of pyrrolo[3,4-c]pyridine derivatives. One common method includes the reaction of pyrrolo[3,4-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or aldehyde derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine; dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrrole and pyridine rings, which contribute to its unique pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
CAS Number 2387599-50-8
Molecular Formula C7H8BrClN2
Molecular Weight 235.51 g/mol
IUPAC Name 4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine; hydrochloride
Canonical SMILES BrC1=NC=CC2=C1CNC2.[H]Cl

The biological activity of 4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine; dihydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may inhibit specific enzymes or modulate receptor functions through agonistic or antagonistic activities. The detailed mechanisms are still under investigation but suggest a promising avenue for therapeutic applications.

Anticancer Activity

Studies have shown that pyrrolo[3,4-c]pyridine derivatives possess anticancer properties. For instance, a derivative similar to the compound in focus exhibited significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines, including breast cancer cells .

Antimycobacterial Activity

Research indicates that certain derivatives of pyrrolo[3,4-c]pyridine show promise as antimycobacterial agents against Mycobacterium tuberculosis. Compounds with specific structural modifications displayed enhanced activity with minimum inhibitory concentrations (MIC) below 0.15 µM . This suggests potential for developing new treatments for tuberculosis.

Analgesic and Sedative Effects

Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their analgesic and sedative properties. Some studies reported that these compounds could effectively manage pain and exhibit sedative effects in preclinical models, indicating their potential use in treating conditions related to pain and anxiety disorders .

Case Studies and Research Findings

  • Case Study: FGFR Inhibition
    • A study identified a series of pyrrolo[2,3-b]pyridine derivatives with potent FGFR inhibitory activity (IC50 values ranging from 7 to 712 nM). The most active compound significantly inhibited the proliferation and migration of breast cancer cells in vitro .
  • Antimycobacterial Screening
    • In a screening of pyrrolo[3,4-c]pyridine derivatives for antimycobacterial activity, several compounds were found to have MIC values indicating strong efficacy against Mtb. The most promising candidates were further evaluated for their pharmacokinetic profiles in vivo .
  • Analgesic Activity Assessment
    • A recent study explored the analgesic effects of novel pyrrolo[3,4-c]pyridine derivatives in animal models. Results indicated significant pain relief comparable to standard analgesics without notable toxicity .

Properties

CAS No.

2387599-50-8

Molecular Formula

C7H9BrCl2N2

Molecular Weight

271.97 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H7BrN2.2ClH/c8-7-6-4-9-3-5(6)1-2-10-7;;/h1-2,9H,3-4H2;2*1H

InChI Key

AYRAYUNOPSUSDS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=NC=C2)Br.Cl.Cl

Origin of Product

United States

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